NMDA Receptor Affinity vs. Memantine
Delucemine Hydrochloride exhibits a distinct NMDA receptor binding profile compared to the clinically approved NMDA antagonist memantine. Delucemine inhibits NMDA/glycine-induced calcium influx in cultured rat cerebellar granule cells with an IC50 of 476 nM, and displaces [³H]MK-801 binding to rat cortical membranes with an IC50 of 664 nM [1]. In comparison, memantine blocks human GluN1/GluN2A NMDA receptors with an IC50 of approximately 0.79 μM (790 nM) at -70 mV, as reported in independent studies [2]. The lower IC50 values for Delucemine suggest a modestly higher in vitro affinity for the NMDA receptor channel pore under these specific assay conditions. This quantitative difference in binding potency is a critical parameter for dose selection and target engagement studies where precise control over NMDA receptor blockade is required.
| Evidence Dimension | NMDA receptor antagonism (in vitro potency) |
|---|---|
| Target Compound Data | IC50 = 476 nM (calcium influx); IC50 = 664 nM (MK-801 binding displacement) |
| Comparator Or Baseline | Memantine: IC50 ≈ 790 nM (0.79 μM) at -70 mV on human GluN1/GluN2A |
| Quantified Difference | Delucemine IC50 is approximately 40% lower (more potent) than memantine in calcium influx assay; MK-801 displacement potency is ~16% lower (more potent) than memantine's reported IC50 |
| Conditions | Delucemine: Cultured rat cerebellar granule cells (calcium influx) and rat cortical membranes (radioligand binding); Memantine: Electrophysiology on human GluN1/GluN2A receptors at -70 mV holding potential. |
Why This Matters
This data enables direct comparison of target engagement potency when selecting between Delucemine and memantine for in vitro or ex vivo NMDA receptor pharmacology experiments.
- [1] Mueller AL, Artman LD, Wells D. NPS 1506, a moderate affinity uncompetitive NMDA receptor antagonist: preclinical summary and clinical experience. Amino Acids. 2000;19(1):177-9. View Source
- [2] Parsons CG, et al. Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial untrapping of the uncompetitive NMDA channel blocker memantine at human NMDA (GluN1/GluN2A) receptors. Neuropharmacology. 2009;56(5):866-75. View Source
